Cas no 1249526-85-9 (1-bromo-4-2-bromo-1-(2-ethoxyethoxy)ethylbenzene)
1-bromo-4-2-bromo-1-(2-ethoxyethoxy)ethylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1249526-85-9
- EN300-1134862
- 1-bromo-4-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene
- AKOS011391807
- 1-bromo-4-2-bromo-1-(2-ethoxyethoxy)ethylbenzene
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- Inchi: 1S/C12H16Br2O2/c1-2-15-7-8-16-12(9-13)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3
- InChI Key: NOLRXHVVWXPICN-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC(=CC=1)Br)OCCOCC
Computed Properties
- Exact Mass: 351.94966g/mol
- Monoisotopic Mass: 349.95170g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 18.5Ų
1-bromo-4-2-bromo-1-(2-ethoxyethoxy)ethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1134862-1.0g |
1-bromo-4-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene |
1249526-85-9 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1134862-0.05g |
1-bromo-4-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene |
1249526-85-9 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
| Enamine | EN300-1134862-0.1g |
1-bromo-4-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene |
1249526-85-9 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
| Enamine | EN300-1134862-0.25g |
1-bromo-4-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene |
1249526-85-9 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
| Enamine | EN300-1134862-0.5g |
1-bromo-4-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene |
1249526-85-9 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
| Enamine | EN300-1134862-1g |
1-bromo-4-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene |
1249526-85-9 | 95% | 1g |
$557.0 | 2023-10-26 | |
| Enamine | EN300-1134862-2.5g |
1-bromo-4-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene |
1249526-85-9 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
| Enamine | EN300-1134862-5g |
1-bromo-4-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene |
1249526-85-9 | 95% | 5g |
$1614.0 | 2023-10-26 | |
| Enamine | EN300-1134862-10g |
1-bromo-4-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene |
1249526-85-9 | 95% | 10g |
$2393.0 | 2023-10-26 |
1-bromo-4-2-bromo-1-(2-ethoxyethoxy)ethylbenzene Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 1-bromo-4-2-bromo-1-(2-ethoxyethoxy)ethylbenzene
1-Bromo-4-(2-Bromo-1-(2-Ethoxyethoxy)Ethyl)Benzene
The compound 1-bromo-4-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene (CAS No. 1249526-85-9) is a highly specialized organic compound with significant applications in advanced chemical synthesis and materials science. This compound, often referred to as 4-bromo-1-(2-bromoethyl)-benzene derivative, is characterized by its unique brominated aromatic structure and its ethoxyethoxy substituent, which imparts distinct chemical reactivity and physical properties.
Recent studies have highlighted the importance of this compound in the development of novel materials, particularly in the field of polymer chemistry. The presence of multiple bromine atoms and the ethoxyethoxy group makes it an ideal precursor for synthesizing advanced polymers with tailored electronic and mechanical properties. Researchers have demonstrated that this compound can undergo controlled polymerization reactions, leading to materials with enhanced thermal stability and conductivity.
In addition to its role in polymer synthesis, 1-bromo-4-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene has been extensively studied for its potential in drug delivery systems. The ethoxyethoxy group facilitates the formation of amphiphilic structures, which are crucial for encapsulating hydrophobic drugs. Recent experiments have shown that this compound can serve as a building block for creating nanoparticles with high drug loading capacity and controlled release profiles.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the bromination of aromatic rings, etherification reactions, and selective substitution strategies. The use of palladium catalysts has been shown to significantly improve the yield and purity of the final product, making it more accessible for large-scale applications.
From a toxicological perspective, 1-bromo-4-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene exhibits moderate toxicity due to its brominated aromatic structure. However, recent studies have indicated that its toxicity can be mitigated through proper handling and controlled exposure levels. Researchers recommend using personal protective equipment and ensuring adequate ventilation when working with this compound to minimize health risks.
Looking ahead, the demand for 1-bromo-4-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene is expected to grow as new applications emerge in fields such as nanotechnology, biomedical engineering, and electronic materials. Its unique combination of chemical functionalities makes it a versatile building block for creating advanced materials with unprecedented properties.
In conclusion, 1-bromo-4-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene (CAS No. 1249526-85-9) is a pivotal compound in modern chemistry, offering a wide range of applications across diverse industries. Its continued exploration will undoubtedly lead to groundbreaking innovations in material science and beyond.
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